Physicochemical Properties of [1-(2-Fluorophenyl)cyclopentyl]methanamine: A Technical Guide
Physicochemical Properties of [1-(2-Fluorophenyl)cyclopentyl]methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound [1-(2-Fluorophenyl)cyclopentyl]methanamine. Due to the limited availability of direct experimental data for this specific molecule, this document summarizes computed properties from various chemical databases and outlines standardized experimental protocols for the determination of key physicochemical parameters critical in the fields of medicinal chemistry and drug development.
Core Physicochemical Data
The following table summarizes the available quantitative data for [1-(2-Fluorophenyl)cyclopentyl]methanamine and its isomers. It is important to note that much of the available data is computationally predicted and awaits experimental verification.
| Property | Value | Source / Notes |
| Molecular Formula | C12H16FN | PubChem CID: 62501124[1] |
| Molecular Weight | 193.26 g/mol | PubChem CID: 62501124[1] |
| Physical Form | Liquid | ChemBridge Hit2Lead[2] |
| LogP (Predicted) | 3.13 | ChemBridge Hit2Lead[2] |
| XLogP3-AA (Predicted) | 2.7 | PubChem CID: 62501124[1] |
| CAS Number | 378247-87-1 | ChemBridge Hit2Lead[2] |
| 1226407-92-6 | PubChem CID: 62501124 (for isomer)[1] |
Note: The LogP and XLogP3-AA values suggest that the compound is lipophilic, which has implications for its solubility, membrane permeability, and potential for metabolism. The liquid physical form at standard conditions indicates a relatively low melting point.
Experimental Protocols for Physicochemical Characterization
Detailed and validated experimental determination of physicochemical properties is a cornerstone of drug discovery and development. Below are standardized methodologies for key experimental assessments.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
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Procedure: The capillary tube is placed in the heating block. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
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Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
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Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
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Procedure: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
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Data Recording: The temperature is recorded at the moment the bubbling stops and the liquid begins to be drawn into the capillary tube. This temperature is the boiling point of the liquid.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound is 50% ionized and 50% non-ionized.
Methodology: Potentiometric Titration
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Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile for poorly soluble compounds.
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Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.
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Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.
Methodology: Shake-Flask Method (Thermodynamic Solubility)
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Sample Preparation: An excess amount of the solid or liquid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).
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Equilibration: The mixture is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: The saturated solution is filtered or centrifuged to remove any undissolved solid or liquid.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the compound in the octanol and aqueous phases of a two-phase system at equilibrium.
Methodology: Shake-Flask Method
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System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
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Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
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Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using an appropriate analytical technique (e.g., HPLC-UV/MS).
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like [1-(2-Fluorophenyl)cyclopentyl]methanamine.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of [1-(2-Fluorophenyl)cyclopentyl]methanamine.
Figure 1. Chemical structure and numbering of [1-(2-Fluorophenyl)cyclopentyl]methanamine.
